1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one
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Overview
Description
1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-D]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[2,3-D]pyrimidine core structure, which can then be further functionalized to introduce the ethyl and hydrazino groups.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time.
Chemical Reactions Analysis
1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as iodine or palladium. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrido[2,3-D]pyrimidine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic structures.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to fit into receptor binding sites, blocking the interaction of natural ligands and modulating cellular pathways .
Comparison with Similar Compounds
1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one can be compared to other pyrido[2,3-D]pyrimidine derivatives, such as:
2-Aryl-7H-pyrrolo[2,3-D]pyrimidin-4-amines: These compounds have similar core structures but different substituents, leading to variations in biological activity.
2-Thioxodihydropyrido[2,3-D]pyrimidines: These derivatives have shown broad-spectrum antibacterial activity and reasonable antifungal activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-4-16-9-8(6(2)5-7(3)13-9)10(17)14-11(16)15-12/h5H,4,12H2,1-3H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMMBZMMIRZSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C)C)C(=O)N=C1NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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